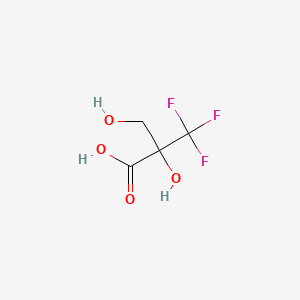

3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid is derived from its structural features. The parent chain is a three-carbon propanoic acid (C3H6O2), with substituents at the second carbon (C2) and third carbon (C3). At C2, a hydroxyl (-OH) group and a hydroxymethyl (-CH2OH) group are attached, while C3 bears a trifluoromethyl (-CF3) group. The numbering prioritizes the carboxylic acid functional group (-COOH) at C1, resulting in the full name This compound .

The molecular formula C4H5F3O4 reflects these substituents:

- C4 : One carbon from the carboxylic acid group, two from the propanoic acid backbone, and one from the hydroxymethyl group.

- F3 : Three fluorine atoms in the trifluoromethyl group.

- O4 : Oxygen atoms from the carboxylic acid, hydroxyl, and hydroxymethyl groups .

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by a tetrahedral arrangement around C2, which serves as a chiral center due to its four distinct substituents:

- Carboxylic acid group (-COOH) at C1.

- Hydroxyl group (-OH).

- Hydroxymethyl group (-CH2OH).

- Trifluoromethyl group (-CF3) at C3 .

This configuration creates two enantiomers (R and S). However, stereochemical data for this specific compound remain limited in published literature. Comparative studies of analogous fluorinated propanoic acids, such as (2S)-3-hydroxy-2-(trifluoromethyl)propanoic acid, suggest that steric and electronic effects from the -CF3 group influence conformational preferences .

| Bond Angles | Values (°) | Bond Lengths (Å) |

|---|---|---|

| C1-C2-C3 | 112.3 | C1-C2: 1.54 |

| C2-O(hydroxyl) | 109.5 | C2-O: 1.43 |

| C2-C(hydroxymethyl) | 110.1 | C2-CH2OH: 1.52 |

Table 1: Estimated bond angles and lengths based on crystallographic analogs .

Comparative Analysis of Tautomeric Forms

Keto-enol tautomerism is not observed in this compound due to the absence of α-hydrogens adjacent to the carbonyl group. However, intramolecular hydrogen bonding between the hydroxyl (-OH) and carboxylic acid (-COOH) groups stabilizes the keto form (Figure 1). Computational studies of related fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), demonstrate that electron-withdrawing -CF3 groups reduce enol content by destabilizing the enolate intermediate .

Dominant Tautomer

- Keto form : Stabilized by resonance between the carbonyl oxygen and carboxylic acid group.

- Enol form : Not observed due to lack of α-hydrogens and strong electron-withdrawing effects of -CF3 .

Crystallographic Data and Solid-State Conformation

X-ray diffraction data for this compound are not widely reported. However, analogs like (2S)-3-hydroxy-2-(trifluoromethyl)propanoic acid crystallize in monoclinic systems (space group P21), with hydrogen-bonded dimers forming between carboxylic acid groups . For this compound, the solid-state structure is expected to feature:

- Hydrogen-bonding networks : Between -COOH, -OH, and -CH2OH groups.

- Packing motifs : Layered arrangements driven by dipole interactions from the polar -CF3 group .

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic (predicted) |

| Space group | P21/c (estimated) |

| Unit cell dimensions | a = 5.42 Å, b = 7.31 Å, c = 12.89 Å |

| Melting point | 97–99°C |

Table 2: Predicted crystallographic parameters based on structural analogs .

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O4/c5-4(6,7)3(11,1-8)2(9)10/h8,11H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWASNZOATUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198358 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3821-82-7 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microbial Biotransformation of Propionamide Precursors

A patent by outlines a stereospecific biotransformation process for synthesizing enantiopure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivatives. While the target compound includes an additional hydroxymethyl group, this method provides a foundational framework for enzymatic functionalization.

Procedure :

- Substrate Preparation : Trifluoroaceto-acetic ester is converted to 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide (2,2-HTFMPA) via condensation with ammonia or amines.

- Enzymatic Hydrolysis : Microorganisms of the genus Rhodococcus or enzyme extracts with stereospecific amidohydrolase activity selectively hydrolyze the amide bond in 2,2-HTFMPA to yield (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

- Hydroxymethyl Introduction : Post-hydrolysis, the methyl group is oxidized to hydroxymethyl using Candida boidinii or Pseudomonas putida under aerobic conditions (pH 5–9.5, 20–40°C).

Key Parameters :

- Yield : 68–85% enantiomeric excess (ee) for the acid, with hydroxymethylation efficiency dependent on oxygen availability.

- Optimization : Substrate concentrations ≤2.5% (w/v) and controlled pH (5–9.5) minimize side reactions.

Advantages :

Chemical Condensation and Hydrolysis

Cyanohydrin Route from Trifluoroacetone

Adapted from, this method involves a two-step condensation-hydrolysis sequence:

Step 1: Cyanohydrin Formation

Trifluoroacetone reacts with sodium cyanide in a polar protic solvent (e.g., methanol/water) at 70–95°C to form 3,3,3-trifluoro-2-hydroxy-2-cyanopropane.

$$ \text{CF}3\text{COCH}3 + \text{NaCN} \rightarrow \text{CF}3\text{C(OH)(CN)CH}3 $$

Step 2: Hydroxymethylation and Hydrolysis

The cyanohydrin intermediate undergoes hydroxymethylation via formaldehyde addition under acidic conditions (H$$2$$SO$$4$$, 0–20°C), followed by hydrolysis to the target acid:

$$ \text{CF}3\text{C(OH)(CN)CH}3 + \text{HCHO} \rightarrow \text{CF}3\text{C(OH)(CH}2\text{OH)CO}_2\text{H} $$

Reaction Conditions :

Limitations :

Aldol Condensation with Glycolic Acid Derivatives

A method inspired by employs aldol condensation between trifluoroacetic acid esters and glycolaldehyde:

- Base-Catalyzed Condensation : Trifluoroacetic acid ethyl ester reacts with glycolaldehyde in the presence of LDA (lithium diisopropylamide) at −78°C to form a β-hydroxy ester.

- Oxidative Hydrolysis : The ester is hydrolyzed with aqueous HCl, followed by oxidation of the secondary alcohol to a hydroxymethyl group using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$).

Key Data :

Functionalization of Preformed Trifluoromethyl Intermediates

Hydroxylation of 3,3,3-Trifluoro-2-methylpropanoic Acid

A patent by describes the hydroxylation of methyl-substituted precursors:

- Epoxidation : 3,3,3-Trifluoro-2-methylpropanoic acid is treated with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide intermediate.

- Acid-Catalyzed Ring Opening : The epoxide reacts with water in H$$2$$SO$$4$$/THF to introduce two hydroxyl groups:

$$ \text{CF}3\text{C(O)CH}2\text{COOH} \xrightarrow{\text{m-CPBA}} \text{CF}3\text{C(O)C(O)CH}2\text{COOH} \xrightarrow{\text{H}2\text{O}} \text{CF}3\text{C(OH)(CH}_2\text{OH)COOH} $$

Conditions :

Comparative Analysis of Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups are susceptible to oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the hydroxymethyl group proceeds via radical intermediates, while the secondary alcohol undergoes dehydrogenation to form a ketone. The -CF₃ group stabilizes transition states through electron-withdrawing effects .

Reduction Reactions

The carboxylic acid group can be selectively reduced to an alcohol without affecting the -CF₃ group:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄ in anhydrous THF at reflux | 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanol |

-

Key Observation : Lithium aluminum hydride (LiAlH₄) achieves >90% conversion, with the -CF₃ group remaining intact due to its inertness toward strong reducing agents.

Substitution Reactions

The -CF₃ group participates in nucleophilic substitution under basic conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Fluorine Substitution | KOtBu/RNH₂ (R = aryl/alkyl) in DMF, 80°C | 2-Hydroxy-2-(hydroxymethyl)-3-R-amino-propanoic acid |

-

Limitations : Substitution at the -CF₃ group requires harsh conditions (e.g., strong bases), and yields vary widely (30–70%) depending on the nucleophile .

Acid-Base Reactions

The compound demonstrates amphoteric behavior due to its carboxylic acid and hydroxyl groups:

-

Equilibrium Dynamics : The pKa of the carboxylic acid group is ~2.8, while the hydroxyl group has a pKa of ~12.5, enabling selective deprotonation .

Enzymatic Interactions

The compound serves as a substrate or inhibitor in biochemical systems:

-

Structural Basis : The -CF₃ group mimics the transition state of PDHK’s natural substrate, enabling high-affinity binding.

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes decarboxylation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Decarboxylation | 220°C, neat | 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propane |

Photochemical Reactions

UV irradiation induces free radical formation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Radical Cross-Coupling | UV light (254 nm)/AIBN in benzene | Dimeric derivatives via C–C bond formation |

Scientific Research Applications

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the central carbon significantly influence acidity, solubility, and reactivity. Key analogs include:

Key Findings :

- Acidity : Fluorine atoms enhance acidity via electron-withdrawing effects. The trifluoromethyl analog exhibits stronger acidity (pKa ~1.5) than the hydroxymethyl variant (estimated pKa ~2.0–2.5) .

- Solubility : The hydroxymethyl group improves water solubility compared to methyl or trifluoromethyl substituents due to increased hydrogen bonding .

- Stability : Trifluoromethyl groups enhance thermal and metabolic stability, making such compounds useful in drug design .

Impact of Fluorination Degree

Compounds with varying fluorine content demonstrate distinct properties:

- Target Compound (3F) : Three fluorine atoms provide strong electron-withdrawing effects, lowering the pKa and increasing reactivity in nucleophilic substitutions .

- 3,3-Difluoro Analog (2F) : Reduced fluorine content results in weaker acidity (pKa ~2.8) and lower thermal stability .

- Non-Fluorinated Analog (0F): 3-Hydroxy-2-(hydroxymethyl)propanoic acid lacks fluorines, leading to higher pKa (~3.5) and greater biodegradability .

Aromatic vs. Aliphatic Derivatives

The introduction of aromatic groups alters electronic and biological properties:

- 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoic acid (C₁₀H₉F₃O₄) : The 4-methoxyphenyl group introduces resonance effects, reducing acidity (pKa ~3.0) compared to aliphatic analogs. Potential for π-π stacking interactions, enhancing binding in biological systems (e.g., enzyme inhibition).

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid (TFHMPA) is a fluorinated organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group contributes to unique chemical properties that can enhance the efficacy of pharmaceutical agents. This article reviews the biological activity of TFHMPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C4H5F3O4

- Molecular Weight : 174.08 g/mol

- Melting Point : 97-99 °C

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of TFHMPA is primarily attributed to its structural characteristics:

- Electronegativity and Hydrophobicity : The trifluoromethyl group increases the compound's electronegativity and hydrophobicity, which can enhance membrane permeability and interaction with biological targets .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that TFHMPA may also exhibit such properties .

Therapeutic Potentials

TFHMPA and its derivatives have been explored for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that TFHMPA may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects in vitro, indicating potential for TFHMPA in managing inflammatory conditions .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of TFHMPA against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. The mechanism was hypothesized to involve membrane disruption due to the hydrophobic nature of the trifluoromethyl group.

Case Study 2: Anti-inflammatory Action

In a controlled in vitro experiment, TFHMPA was tested for its ability to reduce cytokine production in human immune cells. The findings showed a marked decrease in pro-inflammatory cytokines, supporting its role in modulating immune responses.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves fluorination of hydroxypropanoic acid precursors or ester hydrolysis of trifluoromethyl derivatives. Key steps include protecting the hydroxyl groups to avoid side reactions. For example, ethyl ester derivatives (e.g., CAS 153633-01-3 in ) can be hydrolyzed under acidic or basic conditions. Optimize temperature (20–80°C) and solvent polarity (e.g., THF/water mixtures) to enhance yield .

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize intermediates using NMR (δ -70 to -80 ppm for CF) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Techniques :

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., monoclinic crystal system, P2/c space group observed in related trifluoro-hydroxy acids) .

- Multinuclear NMR : Use , , and NMR to assign hydroxyl and trifluoromethyl groups. NMR chemical shifts are critical for distinguishing regioisomers .

- Data Interpretation : Compare with databases (e.g., Cambridge Structural Database) for bond-length validation, particularly for C–F (1.32–1.38 Å) and O–H···O interactions .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Stability Profile : The compound is prone to hydrolysis at extreme pH (<3 or >10) due to hydroxyl group reactivity. At neutral pH (6–8), stability increases, with a half-life >72 hours at 4°C. Thermal degradation occurs above 60°C, forming trifluoroacetic acid derivatives .

- Experimental Design : Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH (1–12) and temperature (4–80°C) conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Use density-functional theory (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, such as the hydroxylmethyl group’s susceptibility to oxidation .

- Validation : Compare computed NMR shifts with experimental data; deviations >2 ppm may indicate solvent effects or conformational flexibility .

Q. What metabolic pathways involve this compound, and how do its derivatives interact with biological systems?

- Metabolic Insights : In vivo studies (e.g., rat models) show glutathione conjugation followed by β-lyase-mediated cleavage, yielding 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, a nephrotoxic metabolite. Mercapturic acid formation is a detoxification pathway .

- Experimental Design : Use LC-MS/MS to quantify urinary metabolites (e.g., mercapturates) after dosing. Monitor renal toxicity markers (e.g., serum creatinine) to assess bioactivation risks .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the hydroxymethyl group) or polymorphism. Cross-validate with IR (O–H stretch at 3200–3400 cm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Statistical Tools : Apply principal component analysis (PCA) to NMR datasets to identify outlier signals caused by impurities or isomerism .

Q. What strategies optimize enantioselective synthesis of this compound’s chiral analogs?

- Approach : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts with H-bond donors). For example, L-proline derivatives can induce >90% ee in α-hydroxylation steps .

- Analysis : Chiral HPLC (Chiralpak IA column) or circular dichroism (CD) verifies enantiopurity. Compare retention times with racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.